Cas no 1804248-18-7 (4-Bromo-3-(3-chloropropyl)mandelic acid)

4-Bromo-3-(3-chloropropyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 4-Bromo-3-(3-chloropropyl)mandelic acid
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- インチ: 1S/C11H12BrClO3/c12-9-4-3-8(10(14)11(15)16)6-7(9)2-1-5-13/h3-4,6,10,14H,1-2,5H2,(H,15,16)
- InChIKey: DNXOITQXYNZJBF-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C(=O)O)O)C=C1CCCCl
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 237
- XLogP3: 2.7
- トポロジー分子極性表面積: 57.5
4-Bromo-3-(3-chloropropyl)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015024655-1g |
4-Bromo-3-(3-chloropropyl)mandelic acid |
1804248-18-7 | 97% | 1g |
1,504.90 USD | 2021-06-18 | |
Alichem | A015024655-500mg |
4-Bromo-3-(3-chloropropyl)mandelic acid |
1804248-18-7 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
Alichem | A015024655-250mg |
4-Bromo-3-(3-chloropropyl)mandelic acid |
1804248-18-7 | 97% | 250mg |
504.00 USD | 2021-06-18 |
4-Bromo-3-(3-chloropropyl)mandelic acid 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
4-Bromo-3-(3-chloropropyl)mandelic acidに関する追加情報
4-Bromo-3-(3-chloropropyl)mandelic Acid: A Comprehensive Overview
4-Bromo-3-(3-chloropropyl)mandelic acid, also known by its CAS number 1804248-18-7, is a synthetic organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound is a derivative of mandelic acid, a naturally occurring alpha-hydroxy acid, which has been extensively studied for its potential applications in drug development and chemical synthesis.
The structure of 4-bromo-3-(3-chloropropyl)mandelic acid consists of a benzene ring with a hydroxyl group at the alpha position, a bromine substituent at the para position, and a 3-chloropropyl group attached to the meta position. This unique combination of functional groups makes it highly versatile for various chemical reactions and applications. The presence of bromine and chlorine atoms introduces additional reactivity, enabling this compound to serve as an intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the potential of 4-bromo-3-(3-chloropropyl)mandelic acid in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of antibiotics, antiviral drugs, and anticancer agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in cancer cell proliferation.
In addition to its pharmacological applications, 4-bromo-3-(3-chloropropyl)mandelic acid has also been investigated for its use in materials science. Its ability to form stable complexes with metal ions has led to its application in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for use in catalysis, gas storage, and sensing technologies.
The synthesis of 4-bromo-3-(3-chloropropyl)mandelic acid typically involves multi-step organic reactions, including nucleophilic substitution, electrophilic aromatic substitution, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields.
The physical properties of 4-bromo-3-(3-chloropropyl)mandelic acid, such as its melting point, solubility, and stability under various conditions, are critical factors that influence its application in different fields. Studies have shown that this compound exhibits good thermal stability up to 200°C and is soluble in common organic solvents like dichloromethane and ethyl acetate.
In terms of safety considerations, while 4-bromo-3-(3-chloropropyl)mandelic acid is not classified as a hazardous material under normal handling conditions, proper precautions should be taken during its synthesis and use. This includes wearing appropriate personal protective equipment (PPE) and ensuring good ventilation in the laboratory setting.
The growing interest in 4-bromo-3-(3-chloropropyl)mandelic acid can be attributed to its unique chemical properties and diverse range of applications. As research continues to uncover new potential uses for this compound, it is expected to play an increasingly important role in both academic research and industrial applications.
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